6-Chlorothymine

説明

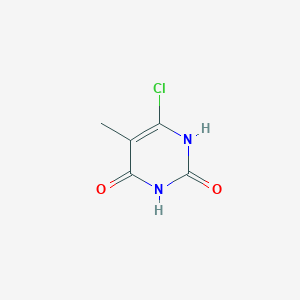

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCVPMXPWHBCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167437 | |

| Record name | Thymine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627-28-7 | |

| Record name | Thymine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chlorothymine and Its Precursors

Direct Halogenation Approaches for Pyrimidine (B1678525) Core Modification

Direct halogenation involves introducing a halogen atom directly onto the pre-existing pyrimidine ring system. Achieving selectivity at the desired C6 position is critical.

Regioselective chlorination aims to introduce a chlorine atom at a specific position on the pyrimidine ring, such as C6, without affecting other reactive sites. For pyrimidine derivatives, a notable strategy for C6 chlorination involves the use of hypervalent iodine reagents. For instance, 1-chloro-1,2-benziodoxol-3-one has been identified as a mild and selective electrophilic chlorination agent capable of achieving C6 chlorination on related heterocycles, such as thieno[3,2-d]pyrimidine (B1254671) google.comgoogle.com. This approach demonstrates a promising pathway for directing chlorination to the C6 position in pyrimidine-like structures. In contrast, N-chlorosuccinimide (NCS), another common chlorinating agent, was found to be less effective for this specific C6 chlorination google.com.

The choice of chlorinating reagent and precise reaction conditions are paramount for successful regioselective synthesis. For the C6 chlorination of thieno[3,2-d]pyrimidine using 1-chloro-1,2-benziodoxol-3-one, typical reaction conditions involve employing 1.5 equivalents of the reagent in dimethylformamide (DMF) as a solvent at 50 °C for a reaction duration of 16–24 hours. This method has been reported to yield the desired chlorinated product in high isolated yields, ranging from 77% to 94% google.comgoogle.com.

While not directly applied to 6-chlorothymine, phosphoryl chloride (POCl3) in combination with DMF is a well-established reagent system for the chlorination of pyrimidine derivatives, particularly for converting hydroxyl groups at the C4 and C6 positions of dihydroxypyrimidines into chlorine atoms nih.govderpharmachemica.com. This highlights the utility of POCl3 in pyrimidine chlorination, although its direct application for C6 chlorination of thymine (B56734) (which has a methyl group at C5 and carbonyls at C2 and C4) would require careful consideration of regioselectivity.

Chemo-selective Synthesis Strategies for Substituted Thymine Derivatives

Chemo-selective synthesis involves routes that prioritize the selective modification of specific functional groups or the construction of the target molecule from simpler building blocks.

Multi-step synthetic routes often involve building the pyrimidine ring or its substituents from simpler, readily available precursors. While direct multi-step synthesis of this compound from non-pyrimidine precursors is not extensively detailed in the provided search results, the synthesis of closely related C6-substituted pyrimidine derivatives offers insights. For instance, 6-(chloromethyl)-5-methylpyrimidine-2,4(1H,3H)-dione has been identified as an intermediate in the synthesis of C6-substituted pyrimidine derivatives nih.govmdpi.com. This indicates that a chloromethyl group can be introduced at the C6 position through multi-step transformations, which could potentially serve as a precursor for a direct chloro group, although the specific conversion to this compound (where C6 is directly chlorinated) is not explicitly described. Another multi-step process for a 6-chloropyrimidine, 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, involves cyclization followed by chlorination of the resulting pyrimidine intermediate nih.gov. This demonstrates the feasibility of installing a chloro group at C6 within a multi-step synthesis, even if the starting materials and final substitution pattern differ from this compound.

Protecting groups are transient derivatives used to mask sensitive functional groups during a chemical reaction, preventing unwanted side reactions and ensuring chemoselectivity Current time information in Bangalore, IN.umich.edujku.at. A good protecting group should be easy to introduce, stable under the reaction conditions, and readily removable Current time information in Bangalore, IN.umich.edujku.at. In the context of pyrimidine synthesis, particularly for thymine and its derivatives, the N-H bonds at positions N1 and N3, as well as the carbonyl groups, could be susceptible to various reagents.

While no specific examples of protecting groups used during the C6 chlorination of thymine were found, general principles from nucleoside chemistry are applicable. For example, in the synthesis of deoxythymidine derivatives, the 5'-hydroxyl group is commonly protected using silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) chloride. The 9-fluorenylmethoxycarbonyl (Fmoc) group has also been investigated for 5'-protection of nucleosides. Although thymine itself might not always require nucleobase protection in certain oligonucleotide synthesis contexts nih.gov, for targeted C6 functionalization, protecting groups on the nitrogen atoms (N1, N3) or oxygen atoms could be crucial to prevent undesired reactions, ensure regioselectivity, and maintain the integrity of the pyrimidine ring.

Optimization of Reaction Pathways and Scalability for Research Material

Optimization and scalability are crucial considerations for producing research materials efficiently and cost-effectively. Efforts in this area focus on improving reaction yields, reducing reaction times, simplifying purification, and enabling larger-scale production.

A notable example of optimization and scalability in pyrimidine chemistry involves the C6 chlorination using 1-chloro-1,2-benziodoxol-3-one. This method, applied to a thieno[3,2-d]pyrimidine derivative, was explicitly described as an "improved, scalable synthesis" google.comgoogle.com. The process was "reliably performed on large scale to produce multigram quantities" with "good efficiency and high purity" google.comgoogle.com. This demonstrates that specific reagent choices and optimized conditions can lead to highly scalable and efficient synthetic routes for halogenated pyrimidine derivatives.

General optimization strategies in chemical synthesis include carefully adjusting reaction parameters such as temperature, reaction time, and stoichiometry of reagents derpharmachemica.com. Monitoring intermediates through analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is also vital to ensure purity and guide process adjustments derpharmachemica.com. For industrial applications, factors like solvent recovery, by-product recycling, and environmental safety are also emphasized derpharmachemica.com.

Improving Yields and Purity for Academic Studies

Improving yields and purity in academic synthesis is critical for obtaining sufficient material for detailed characterization and further research. General strategies applicable to the synthesis of this compound, based on approaches used for other compounds, include:

Optimization of Reaction Conditions: Adjusting parameters such as reagent concentration, reaction temperature, and reaction time can significantly impact yield and purity. For example, in the radiosynthesis of 3'-deoxy-3'-[¹⁸F]fluorothymidine, increasing reagent concentration and reaction temperature improved fluorination yield. researchgate.net Similarly, reducing droplet size in microfluidic synthesis platforms also enhanced yield. researchgate.net

Catalyst Selection and Optimization: The choice and amount of catalyst can play a pivotal role. In the synthesis of 6-chloropurine (B14466), the type and ratio of tertiary amine catalyst were found to be important for achieving high yields and purity. google.com

Solvent Selection: The solvent system can influence solubility, reaction kinetics, and product isolation. For instance, in some syntheses, specific solvent mixtures are used for crude product collection and purification. researchgate.net

Purification Techniques: Effective purification methods are essential for obtaining high-purity compounds for academic studies. Techniques such as crystallization, column chromatography, and high-performance liquid chromatography (HPLC) are commonly employed. google.combarc.gov.innih.govescholarship.org For example, 6-chloropurine was obtained with 99.0% purity after filtration, washing, and drying, following a reaction that achieved yields over 90%. google.com Microchip electrophoresis has also been explored as a compact and inexpensive alternative to HPLC for analyzing the chemical identity and purity of radiopharmaceuticals, demonstrating comparable detection limits for compounds including chlorothymidine. nih.govescholarship.org

Green Chemistry Principles in this compound Synthesis

Applying Green Chemistry principles to the synthesis of this compound would aim to minimize environmental impact and enhance sustainability. The twelve principles of Green Chemistry provide a framework for this: acs.orgchemblink.comuzh.chresearchgate.netchemscene.commatanginicollege.ac.inmlsu.ac.in

Prevention: Prioritizing waste prevention over treatment or cleanup. This would involve designing a synthetic route that inherently produces minimal byproducts. acs.orgmlsu.ac.in

Atom Economy: Maximizing the incorporation of all starting materials into the final product, thereby reducing waste. acs.orgmlsu.ac.in For chlorination reactions, this would mean ensuring the chlorine source is efficiently incorporated into the target molecule.

Less Hazardous Chemical Syntheses: Designing methods that use and generate substances with little or no toxicity to human health and the environment. acs.orgmlsu.ac.in This would involve careful selection of chlorinating agents and other reagents.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances (e.g., solvents, separation agents) or ensuring they are innocuous when used. uzh.chchemscene.commatanginicollege.ac.inmlsu.ac.in Exploring solvent-free reactions or using greener solvents like water or supercritical CO₂ could be considered. chemscene.commatanginicollege.ac.in

Design for Energy Efficiency: Minimizing the energy requirements of the process, ideally by conducting reactions at ambient temperature and pressure. acs.orguzh.chchemscene.commlsu.ac.in The use of catalysts can lower energy demands. chemscene.commlsu.ac.in

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting. uzh.chchemscene.commlsu.ac.in If thymine or its precursors can be derived from renewable sources, this principle would be addressed.

Reduce Derivatives: Minimizing unnecessary derivatization (e.g., use of blocking groups, protection/deprotection steps) as these steps require additional reagents and generate waste. google.comacs.orguzh.ch

Catalysis: Employing catalytic reagents that are as selective as possible, as they are superior to stoichiometric reagents, reducing waste. acs.orguzh.chchemscene.com

Design for Degradation: Designing chemical products to degrade into innocuous products after their function, preventing environmental persistence. chemblink.com

Real-time Analysis for Pollution Prevention: Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. chemblink.com

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. chemblink.com

While specific green chemistry applications for this compound synthesis are not detailed in the provided information, these principles offer a framework for developing more sustainable synthetic routes for this compound in future research.

Mechanistic Investigations of 6 Chlorothymine Reactivity

Exploration of the Chemical Reactivity at the C6-Position

The C6-position of 6-chlorothymine is a key site for its chemical transformations. The presence of the chlorine atom at this position influences the electronic distribution within the pyrimidine (B1678525) ring, rendering it susceptible to specific types of reactions.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halogenated aromatic systems, including this compound. In SNAr reactions, a nucleophile replaces a leaving group (such as a halide) on an aromatic ring. This process typically involves an addition-elimination mechanism, where the nucleophile attacks an electron-deficient carbon on the aromatic ring, forming a negatively charged Meisenheimer complex intermediate. The aromaticity is temporarily disrupted and then restored upon the departure of the leaving group. organicchemistrytutor.comlibretexts.orglibretexts.org

For SNAr to occur readily, the aromatic ring usually needs to be activated by electron-withdrawing groups, especially at ortho or para positions to the leaving group, which help stabilize the negative charge in the intermediate. libretexts.orglibretexts.org While this compound itself is a pyrimidine derivative, the electronic properties of the thymine (B56734) scaffold influence its reactivity. The chlorine atom at the C6 position serves as the leaving group. The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is peculiar because fluoride (B91410) is typically a poor leaving group in other substitution reactions. This is attributed to fluoride's strong inductive effect, which more effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, facilitating the initial nucleophilic addition, which is often the rate-determining step. libretexts.org

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) generally involves the replacement of a hydrogen atom on an aromatic ring by an electrophile. msu.edu Aromatic compounds, including nucleobases, can undergo electrophilic attack. However, the presence of electron-withdrawing groups deactivates the ring towards electrophilic attack, making it less reactive than benzene. uoanbar.edu.iq The chlorine atom at the C6-position of this compound, being an electronegative substituent, would typically exert an electron-withdrawing inductive effect, which generally deactivates the pyrimidine ring towards electrophilic attack. uoanbar.edu.iq This deactivation means that this compound would be less prone to electrophilic substitution reactions compared to an unsubstituted thymine or more activated aromatic systems. The rate-determining step in EAS is typically the formation of a positively charged benzenonium intermediate, and the C-H bond cleavage is usually not the rate-determining step. doubtnut.commasterorganicchemistry.com

Elucidation of Intermolecular Halogen Transfer Mechanisms

Halogen transfer, particularly chlorine transfer, is a crucial aspect of this compound's reactivity, especially in biological contexts where chlorinated nucleobases can interact with other biomolecules.

Studies have investigated the thermodynamics of chlorine transfer from N-chlorinated nucleobases, such as N-chlorothymine, to other canonical nucleobases like cytosine and adenine. These investigations often employ high-level quantum chemical methods to determine the free energies associated with such transfer processes in an aqueous solution. researchgate.netresearchgate.net

Research findings indicate that chlorine transfer from N-chlorothymine to cytosine is a highly exergonic process, suggesting a strong thermodynamic preference for this reaction. For instance, calculated free energies (G4(MP2) method) for chlorine transfer from N-chlorothymine in aqueous solution are:

Cytosine: -58.4 kJ mol⁻¹ researchgate.netresearchgate.net

Adenine: -26.4 kJ mol⁻¹ researchgate.netresearchgate.net

Guanine (B1146940): -18.7 kJ mol⁻¹ researchgate.netresearchgate.net

This data suggests that cytosine acts as a thermodynamic sink for active chlorine, indicating that N-chlorothymine readily transfers its chlorine atom to cytosine in solution. researchgate.netresearchgate.net This preference for chlorine transfer to cytidine (B196190) may have significant implications, as experimental studies have shown that nitrogen-centered radical formation via N-Cl bond homolysis is more easily achieved in N-chlorinated cytidine than in other N-chlorinated nucleosides. researchgate.netresearchgate.net

Table 1: Free Energies of Chlorine Transfer from N-Chlorothymine to Canonical Nucleobases in Aqueous Solution

| Canonical Nucleobase | Free Energy (ΔG°, kJ mol⁻¹) |

| Cytosine | -58.4 |

| Adenine | -26.4 |

| Guanine | -18.7 |

Computational studies also explore chlorine transfer mechanisms in gas-phase models to understand the intrinsic reactivity without solvent effects. In the gas phase, the transfer of chlorine from N-chlorothymine to other nucleobases also proceeds via exergonic processes. researchgate.netresearchgate.netresearchgate.net

The calculated gas-phase free energies (G4(MP2) method) for chlorine transfer from N-chlorothymine are:

Cytosine: -50.3 kJ mol⁻¹ researchgate.netresearchgate.net

Guanine: -28.0 kJ mol⁻¹ researchgate.netresearchgate.net

Adenine: -6.7 kJ mol⁻¹ researchgate.netresearchgate.net

These gas-phase results quantitatively support experimental observations that rapid chlorine transfer occurs from N-chlorothymidine to cytidine or adenosine (B11128). researchgate.netresearchgate.net

Table 2: Free Energies of Chlorine Transfer from N-Chlorothymine to Canonical Nucleobases in Gas-Phase

| Canonical Nucleobase | Free Energy (ΔG°, kJ mol⁻¹) |

| Cytosine | -50.3 |

| Guanine | -28.0 |

| Adenine | -6.7 |

Radical Intermediates and Homolytic Bond Dissociation Pathways

The formation of radical intermediates and homolytic bond dissociation pathways are significant in understanding the reactivity of halogenated compounds like this compound. Homolytic bond cleavage (or homolysis) involves the breaking of a covalent bond such that each fragment retains one electron from the original bond, leading to the formation of free radicals. chemistrysteps.combyjus.comlibretexts.org This process requires energy, known as the homolytic bond dissociation energy. chemistrysteps.combyjus.com

In the context of N-chlorinated nucleobases, nitrogen-centered radical formation via N-Cl bond homolysis has been observed. researchgate.netresearchgate.net For example, it has been shown that such radical formation is more readily achieved in N-chlorinated cytidine compared to other N-chlorinated nucleosides. researchgate.netresearchgate.net While the direct homolytic bond dissociation energy for the C6-Cl bond in this compound is not explicitly detailed in the provided search results, the general principles of homolytic cleavage apply. The stability of the resulting radical significantly influences the bond dissociation energy; more stable radicals generally correspond to lower bond dissociation energies. doubtnut.com Understanding these radical pathways is crucial for comprehending the complete mechanistic profile of this compound in various chemical environments. nih.gov

N-Cl Bond Homolysis in Halogenated Nucleobases

N-Cl bonds represent a significant functional group in organic and biological chemistry. The homolytic cleavage of these bonds leads to the formation of nitrogen-centered radicals, which are crucial intermediates in radical-mediated oxidative DNA damage. nih.gov In biological systems, hypochlorous acid (HOCl), generated by enzymes like myeloperoxidase, can chlorinate the nitrogen-containing functional groups of proteins and nucleobases. nih.gov

Research indicates that the ease of nitrogen-centered radical formation via N-Cl bond homolysis varies among N-chlorinated nucleosides. Experimental studies have shown that N-chlorinated cytidine exhibits a higher propensity for radical formation compared to other N-chlorinated nucleosides. wikipedia.orgfishersci.figuidetopharmacology.org This suggests that the chemical environment and electronic properties of the nucleobase significantly influence the stability of the N-Cl bond and its susceptibility to homolytic cleavage.

While this compound itself is a C-chlorinated compound, its N-chlorinated analog (N-chlorothymine) can be formed and participate in these radical-generating pathways. The thermodynamic favorability of chlorine transfer reactions between N-chlorinated nucleobases has been investigated using high-level quantum chemical methods. For instance, calculations demonstrate that chlorine transfer from N-chlorothymine to other nucleobases like cytosine, adenine, or guanine is an exergonic process, indicating a thermodynamic preference for such transfers. wikipedia.org

The free energies associated with chlorine transfer from N-chlorothymine to other nucleobases highlight the driving forces behind these reactions, as shown in Table 1. wikipedia.org

Table 1: Free Energies of Chlorine Transfer from N-Chlorothymine to Other Nucleobases

| Recipient Nucleobase | Gas-Phase ΔG° (kJ mol⁻¹) wikipedia.org | Aqueous Solution ΔG° (kJ mol⁻¹) wikipedia.org |

| Cytosine | -50.3 | -58.4 |

| Guanine | -28.0 | -18.7 |

| Adenine | -6.7 | -26.4 |

Formation and Stability of Reactive Species

The initial interaction of HOCl with DNA, RNA, and polynucleotides typically results in the formation of semistable chloramines (RNHCl/RR'NCl). These chloramines constitute the major initial products, accounting for a significant portion of the added HOCl. guidetopharmacology.orgbidd.group These intermediate chloramines are not inert; they undergo decay through various processes, including thermal decomposition and metal-ion catalyzed reactions. This decay leads to the generation of highly reactive, nucleoside-derived, nitrogen-centered radicals. guidetopharmacology.orgbidd.group UV light exposure can also accelerate the decomposition of these chloramines. bidd.group

The stability and subsequent radical formation from these chloramines are highly dependent on the nature of the nucleobase from which they are derived. Studies have established a hierarchy for the propensity of radical formation from N-chlorinated polynucleotides: cytidine > adenosine = guanosine (B1672433) > uridine (B1682114) = thymidine (B127349). guidetopharmacology.orgbidd.group This order suggests that chloramines formed from thymidine (and uridine) are relatively less stable and tend to undergo rapid radical formation compared to those derived from cytidine, adenosine, or guanosine. guidetopharmacology.org

Table 2: Propensity for Radical Formation from N-Chlorinated Polynucleotides

| Nucleobase | Propensity for Radical Formation guidetopharmacology.orgbidd.group |

| Cytidine | High |

| Adenosine | Moderate |

| Guanine | Moderate |

| Uridine | Low |

| Thymidine | Low |

Interestingly, despite thymidine being a significant initial site for chloramine (B81541) formation, rapid chlorine atom transfer can occur between nucleobases. This transfer process often leads to the formation of more thermodynamically stable chloramines, such as those derived from cytidine and adenosine, before radical formation takes place. bidd.group This phenomenon helps to rationalize the observed preferential formation of chlorinated cytidine and adenosine in DNA, even if other bases are initially chlorinated. bidd.group

Reactive intermediates, such as the nitrogen-centered radicals discussed, are characterized by their short lifetimes, high energy states, and high reactivity. While they are typically transient and cannot be isolated under normal reaction conditions, their existence can sometimes be confirmed through fast spectroscopic methods or chemical trapping techniques. mpg.defishersci.caresearchgate.netmpg.de Radicals, specifically, possess a single unpaired electron and are often stabilized by resonance or conjugation effects within their molecular structure. mpg.deresearchgate.net

Molecular Interaction Studies of 6 Chlorothymine in Model Systems

In Vitro Analyses of Binding Affinities and Molecular Recognition

In vitro analyses are crucial for quantifying the strength and specificity of interactions between 6-Chlorothymine and biological targets. Binding affinity, typically expressed as a dissociation constant (Kd) or equilibrium constant (K), measures the likelihood and tightness of molecular association nih.govimrpress.com. Molecular recognition, on the other hand, describes the specific non-covalent interactions that mediate the selective binding of one molecule to another researchgate.netcambridgemedchemconsulting.com.

This compound has been investigated as a probe for studying DNA-protein interactions, leveraging its distinct chemical properties to explore the specificity and affinity of these associations ontosight.ai. While the principle of such studies involves determining quantitative binding data, specific numerical binding affinities (e.g., Kd values) for this compound with particular biomolecules were not detailed in the available literature. However, the use of this compound in such contexts underscores its utility in dissecting complex biomolecular recognition events ontosight.ai.

Non-covalent interactions are fundamental to the structure and function of biomolecules, including proteins and nucleic acids, and are critical for molecular recognition researchgate.netnih.govresearchgate.net. These interactions, which are typically much weaker than covalent bonds, include hydrogen bonds, halogen bonds, van der Waals forces, and hydrophobic interactions cambridgemedchemconsulting.comnih.govmodilaboratory.co.in.

Hydrogen bonds are a strong type of dipole-dipole interaction where a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) interacts with a lone pair of electrons on another electronegative atom nih.govnih.govjupiterglobal.ca. They are crucial for stabilizing the structures of proteins and nucleic acids researchgate.netiastate.edumdpi.comrsc.org. Halogen bonding, a more recently recognized non-covalent interaction, involves an attractive interaction between an electrophilic region (σ-hole) associated with a halogen atom and a nucleophilic region in another molecule wikipedia.orglibretexts.orgcity.ac.uk. Halogen bonds can be significant in drug design and can influence ligand binding wikipedia.orgnih.govnih.govrsc.orgnih.gov.

Interaction Dynamics with Nucleic Acid Scaffolds (e.g., DNA, RNA)

The interaction dynamics of small molecules with nucleic acid scaffolds like DNA and RNA are critical for understanding their biological roles and potential therapeutic applications. These interactions can involve various modes, including intercalation, groove binding, and covalent modification, influencing the structure and function of the nucleic acids researchgate.netrsc.orgcity.ac.ukgenesilico.plresearchgate.netdaicelpharmaservices.comnih.govsjsu.edu.

Incorporation into Oligonucleotides

The ability of this compound to be incorporated into DNA has been recognized ontosight.ai. As a thymine (B56734) analogue, its integration into oligonucleotide sequences is a critical step for investigating its impact on nucleic acid structure and function. While the general methodologies for synthesizing oligonucleotides with modified bases are well-established, often involving phosphoramidite (B1245037) chemistry on solid supports peekskillcsd.orgbeilstein-journals.orgnih.govgoogle.com, detailed research findings specifically outlining the synthetic protocols, efficiency of incorporation, or specific oligonucleotide sequences synthesized with this compound are not extensively documented in general literature searches. The ability to site-specifically introduce such modified nucleobases is fundamental for creating model systems to study their molecular interactions within nucleic acids.

Structural Perturbations of Duplexes

The presence of modified nucleobases within a DNA duplex can significantly alter its structural integrity and thermodynamic stability. For this compound, its incorporation into DNA is suggested to lead to abnormal base pairs ontosight.ai. General studies on modified nucleobases indicate that substitutions at the 6-position of pyrimidines can be highly destabilizing to duplex structures rcsb.org. This destabilization is often attributed to the bulkiness of the substituent at this position, which may hinder the nucleoside's ability to adopt the anti-conformation necessary for proper base pairing within the helix rcsb.org.

One type of molecular interaction study involving a related compound, N-chlorothymine, provides insights into its chemical reactivity with other nucleobases. Quantum chemical studies have computed the free energies associated with chlorine transfer from N-chlorothymine to adenine, guanine (B1146940), and cytosine nih.gov. These calculations indicate that such chlorine transfer processes are exergonic, meaning they are thermodynamically favorable, both in the gas phase and in aqueous solution nih.gov.

Table 1: Free Energies of Chlorine Transfer from N-Chlorothymine to Other Nucleobases nih.gov

| Recipient Nucleobase | ΔG° (Gas Phase) (kJ mol⁻¹) | ΔG° (Aqueous Solution) (kJ mol⁻¹) |

| Cytosine | -50.3 | -58.4 |

| Guanine | -28.0 | -18.7 |

| Adenine | -6.7 | -26.4 |

This thermodynamic preference for chlorine transfer, particularly to cytosine, suggests a potential pathway for chemical modifications within nucleic acids involving N-chlorothymine nih.gov. While this data pertains to N-chlorothymine and not directly to the structural impact of this compound incorporated into a DNA duplex, it highlights a type of molecular interaction that can occur with halogenated thymine derivatives. Further dedicated studies would be required to fully elucidate the specific structural perturbations and base-pairing characteristics of this compound within DNA oligonucleotides.

Advanced Computational and Theoretical Studies of 6 Chlorothymine

Implicit and Explicit Solvent Modeling Effects on Reactivity

Conductor-like Polarizable Continuum Model (C-PCM) Applications

The Conductor-like Polarizable Continuum Model (C-PCM) is a widely used computational method in quantum chemistry designed to simulate solvation effects by treating the solvent as a continuous, polarizable dielectric medium wikipedia.org. This model is particularly useful for calculating energies, geometric structures, harmonic frequencies, and electronic properties of molecules in solution nih.gov. C-PCM, along with other continuum models, is routinely applied to study the effect of bulk water on molecular properties, including the relative stabilities of different tautomers researchgate.netresearchgate.net. The model calculates the molecular free energy of solvation as a sum of electrostatic, dispersion-repulsion, and cavitation terms wikipedia.org.

While C-PCM has been extensively applied to various organic molecules, including halogenated compounds and nucleobases like thymine (B56734) and N-chlorothymine, to understand their behavior in aqueous solution researchgate.netresearchgate.netresearchgate.netnih.govijcce.ac.irresearchgate.net, specific applications and detailed data derived from C-PCM studies focusing exclusively on 6-Chlorothymine are not extensively reported in the currently available literature. Such studies would typically involve optimizing the geometry of this compound in the gas phase and then performing single-point energy calculations or geometry optimizations within the C-PCM framework to account for solvent effects.

Microhydrated Environments and Bulk Water Effects

Understanding the interaction of a molecule with its solvent at a microscopic level is critical, especially for biomolecules. Computational studies often employ two main approaches to model solvation: explicit microhydration and implicit bulk water effects. Microhydrated environments involve the explicit inclusion of a discrete number of water molecules (e.g., one or two) interacting directly with the solute, allowing for the investigation of specific hydrogen bonding patterns and short-range interactions researchgate.netresearchgate.netchemrxiv.org. Bulk water effects, on the other hand, are typically modeled using continuum solvation models like C-PCM or through more complex molecular dynamics (MD) simulations coupled with free energy calculations researchgate.netresearchgate.net.

For parent nucleobases like uracil (B121893) and thymine, studies have investigated the stabilization of various tautomers in microhydrated environments (e.g., with one or two water molecules) and in bulk water researchgate.netresearchgate.net. These studies often reveal that while rare enol forms might be highly destabilized in the gas phase, microhydrated environments and bulk solvents can stabilize them to a greater extent than the canonical keto forms researchgate.netresearchgate.net. However, despite the general importance of these solvation effects for nucleobases, detailed computational studies specifically examining the microhydrated environments and bulk water effects on the properties and stability of this compound are not widely documented in the reviewed scientific literature.

Tautomerism and Conformational Analysis

Tautomerism and conformational analysis are fundamental aspects of molecular structure and reactivity, particularly for heterocyclic compounds like this compound. Tautomerism refers to the existence of two or more interconvertible structural isomers that differ in the position of a proton and a double bond nih.gov. Conformational analysis, conversely, involves the study of the various spatial arrangements (conformers or rotamers) that a molecule can adopt through rotation around single bonds, and their relative energies ic.ac.ukchemistrysteps.com.

Prototropic tautomerism involves the migration of a proton accompanied by the rearrangement of single and double bonds nih.gov. For pyrimidine (B1678525) nucleobases like thymine, keto-enol tautomerism and lactam-lactim tautomerism are well-known phenomena that significantly influence their chemical and biological properties researchgate.netresearchgate.netscirp.org. The canonical form of thymine is the keto form, which is generally found to be the most thermodynamically stable tautomer in the gas phase researchgate.netresearchgate.net. The presence of a chlorine atom at the C6 position in this compound could potentially alter the electronic distribution within the pyrimidine ring, thereby influencing the relative stabilities and populations of its various prototropic tautomeric forms.

Conformational analysis explores the dynamic equilibrium between different molecular shapes arising from rotations around single bonds ic.ac.ukchemistrysteps.com. The energy difference between these conformers, known as rotational barriers, dictates the ease of interconversion and the population distribution of the conformational ensemble drugdesign.orglibretexts.org. For acyclic molecules, Newman projections are often used to visualize these conformations and their associated torsional strains chemistrysteps.com.

In this compound, the primary ring structure limits significant conformational flexibility within the pyrimidine core itself. However, any substituents with rotatable bonds (e.g., the methyl group at C5 if it were to have further branching, or if the molecule were part of a larger system like a nucleoside) would exhibit rotational barriers. For the isolated this compound molecule, the focus of conformational analysis would primarily be on the planarity of the ring and any minor distortions, rather than extensive rotational barriers typical of molecules with multiple flexible single bonds msu.edu. As with other aspects, specific computational data detailing the rotational barriers or the characterization of conformational ensembles for this compound are not found in the reviewed literature.

Sophisticated Spectroscopic Probes for 6 Chlorothymine Characterization

Vibrational Spectroscopies (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopies, namely Infrared (IR) and Raman spectroscopy, are powerful tools for identifying functional groups and elucidating molecular structure by probing the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light, providing complementary information.

For 6-Chlorothymine, key functional groups include the pyrimidine (B1678525) ring, two carbonyl groups (C=O), an N-H group, a methyl group (CH₃), and a carbon-chlorine (C-Cl) bond.

Expected Infrared (IR) Spectral Features:

Carbonyl Stretches (C=O): Thymine (B56734) derivatives typically exhibit strong absorption bands for carbonyl groups. For this compound, two distinct C=O stretching vibrations are expected in the region of 1650-1750 cm⁻¹, characteristic of amide functionalities within the pyrimidine ring. pressbooks.pub

N-H Stretches: The N-H stretching vibrations from the amide groups are anticipated as broad bands in the region of 3100-3500 cm⁻¹, indicative of hydrogen bonding. americanpharmaceuticalreview.com

C-H Stretches: The methyl group (CH₃) would show C-H stretching vibrations around 2850-3000 cm⁻¹ (sp³ C-H). libretexts.org Vibrations associated with the pyrimidine ring's C-H bonds, if any, or general C-H bending modes would appear in the fingerprint region.

C-Cl Stretch: The carbon-chlorine bond is expected to give rise to a characteristic absorption band in the 600-800 cm⁻¹ region, though its intensity can vary.

Ring Vibrations: Skeletal vibrations of the pyrimidine ring will contribute to complex absorption patterns in the fingerprint region (1500-600 cm⁻¹), which is unique to each molecule and can serve as a "fingerprint" for identification. libretexts.org, pressbooks.pub

Expected Raman Spectral Features: Raman spectroscopy often provides strong signals for symmetric vibrations and non-polar bonds.

Ring Breathing Modes: The pyrimidine ring is expected to exhibit characteristic ring breathing and deformation modes in the Raman spectrum, often providing sharper and more intense peaks than in IR for these symmetric vibrations. americanpharmaceuticalreview.com

C=O and N-H Vibrations: While IR is strong for C=O and N-H, these groups will also have corresponding Raman shifts.

C-Cl Stretch: The C-Cl stretch may also be observed in the Raman spectrum, potentially providing complementary information to the IR data.

Table 1: Expected Characteristic Vibrational Frequencies for this compound (Illustrative)

| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O (Amide) | Stretching | 1650-1750 | Strong | Medium-Strong |

| N-H | Stretching | 3100-3500 | Broad, Medium-Strong | Weak-Medium |

| C-H (Methyl) | Stretching | 2850-3000 | Medium | Medium |

| C-Cl | Stretching | 600-800 | Medium-Weak | Medium-Weak |

| Pyrimidine Ring | Skeletal/Breathing | 1200-1600, 600-1200 | Variable | Variable, often Strong |

Electronic Spectroscopies (UV-Vis Absorption, Fluorescence) for Electronic Transitions and Interactions

Electronic spectroscopies, such as UV-Vis absorption and fluorescence, provide information about the electronic structure and transitions within a molecule. These techniques are particularly useful for conjugated systems and chromophores.

Expected UV-Vis Absorption Spectrum: this compound contains a conjugated pyrimidine ring with carbonyl groups, which act as chromophores.

π→π Transitions:* The delocalized π-electrons within the pyrimidine ring and conjugated with the carbonyl groups are expected to undergo π→π* transitions, typically resulting in strong absorption bands in the ultraviolet region (200-400 nm). The exact λmax would depend on the extent of conjugation and the influence of the chlorine substituent. msu.edu

n→π Transitions:* Non-bonding electrons on the oxygen and nitrogen atoms can undergo n→π* transitions, which are usually weaker and occur at longer wavelengths than π→π* transitions.

The presence of the chlorine atom, an electronegative substituent, can perturb the electronic energy levels, potentially leading to slight shifts in absorption maxima compared to unsubstituted thymine.

Expected Fluorescence Spectrum: The fluorescence properties of this compound would depend on its electronic structure and the efficiency of radiative decay pathways. While many pyrimidine bases are not strongly fluorescent in aqueous solutions, some derivatives can exhibit fluorescence, particularly in non-polar solvents or when aggregated. If fluorescent, an emission spectrum would show a band at a longer wavelength than the absorption maximum (Stokes shift). researchgate.net

Table 2: Expected Electronic Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Method | Type of Transition/Feature | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) / Relative Intensity |

| UV-Vis Absorption | π→π | 250-300 | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

| UV-Vis Absorption | n→π | 300-350 | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |

| Fluorescence Emission | Emission Maximum | > Absorption λmax | Variable (if fluorescent) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution-State Dynamics

NMR spectroscopy is a definitive technique for determining the complete structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, including their connectivity and spatial arrangement.

Expected ¹H NMR Spectrum:

Methyl Protons (CH₃): The methyl group attached to the pyrimidine ring would typically appear as a singlet in the aliphatic region, likely around 1.5-2.5 ppm, depending on the electronic effects of the adjacent ring and chlorine.

N-H Protons: The protons attached to the nitrogen atoms within the amide functionalities are acidic and are expected to be exchangeable with deuterated solvents (e.g., D₂O). Their chemical shifts would typically appear as broad singlets in the range of 8-12 ppm, and their exact position would be sensitive to concentration, temperature, and solvent due to hydrogen bonding. sigmaaldrich.com

Ring Protons: If there were any protons directly on the pyrimidine ring (other than those on nitrogen), they would appear in the aromatic/olefinic region (typically 5-9 ppm), but in this compound, the ring positions are substituted by methyl, carbonyls, and chlorine, so there are no direct ring C-H protons.

Expected ¹³C NMR Spectrum:

Carbonyl Carbons (C=O): The two carbonyl carbons are expected to resonate in the deshielded region, typically between 150-180 ppm, characteristic of amide carbonyls. organicchemistrydata.org

Pyrimidine Ring Carbons: The carbons forming the pyrimidine ring, including those bonded to nitrogen, chlorine, and the methyl group, would show distinct signals across a range of chemical shifts, influenced by the electronegativity of the attached atoms. The carbon bearing the chlorine (C-6) would be deshielded.

Methyl Carbon (CH₃): The methyl carbon would appear in the aliphatic region, typically around 10-25 ppm.

Table 3: Expected ¹H NMR Chemical Shifts for this compound (Illustrative, in DMSO-d₆)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 10-12 (broad) | Broad Singlet | 2H |

| CH₃ | 1.5-2.5 | Singlet | 3H |

Table 4: Expected ¹³C NMR Chemical Shifts for this compound (Illustrative, in DMSO-d₆)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (C-2) | 150-165 |

| C=O (C-4) | 160-175 |

| Ring Carbon (C-5) | 100-120 |

| Ring Carbon (C-6) | 140-155 (Cl-bearing) |

| CH₃ | 10-25 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation patterns, which are crucial for confirming the molecular formula and elucidating structural features.

Expected Mass Spectrometry Data:

Molecular Ion Peak (M+•): For this compound (C₅H₅ClN₂O₂), the molecular weight is 160.56 g/mol . nist.gov The molecular ion peak (M+•) would be observed at m/z 160 and m/z 162 due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The characteristic M+2 peak, approximately one-third the intensity of the M+ peak, is a definitive indicator of the presence of a single chlorine atom. chromatographyonline.com

Fragmentation Pattern: Upon ionization, this compound would undergo characteristic fragmentation. Common fragmentation pathways for pyrimidine derivatives and chlorinated compounds include:

Loss of chlorine atom (M-Cl)+.

Loss of methyl radical (M-CH₃)+.

Loss of small neutral molecules like CO, NCO, HCN, or combinations thereof, originating from the pyrimidine ring and carbonyl groups.

Rearrangement ions might also be observed.

High-resolution mass spectrometry (HRMS) would provide an exact mass, allowing for the precise determination of the elemental composition.

Table 5: Expected Mass Spectrometry Data for this compound (Illustrative)

| Ion Type | Expected m/z (Nominal) | Expected Relative Abundance | Fragmentation Event |

| Molecular Ion (M+•) | 160, 162 | 100% (for m/z 160), ~33% (for m/z 162) | Molecular Ion |

| [M-Cl]+ | 125 | Variable | Loss of Cl |

| [M-CH₃]+ | 145, 147 | Variable | Loss of CH₃ |

| Other fragments | Dependent on pathway | Variable | Ring cleavages, etc. |

Derivatization Strategies for 6 Chlorothymine in Research Endeavors

Synthetic Approaches for the Introduction of Probes and Tags

The introduction of probes and tags onto 6-Chlorothymine allows for its visualization, tracking, or specific interaction within a system. These synthetic approaches leverage the compound's reactive sites to attach reporter molecules.

Fluorescent labeling is a widely used technique to visualize and track molecules in biological and chemical systems, offering enhanced contrast compared to brightfield microscopy wikipedia.org. For this compound, fluorescent labeling would involve covalently attaching a fluorophore or a linker that can subsequently bind a fluorophore. Potential sites for such modifications on this compound include the chlorine atom at position 6, which can undergo nucleophilic substitution reactions, or the imide nitrogens, which could be functionalized. The resulting fluorescent derivatives would enable researchers to monitor the localization, distribution, and dynamics of this compound or its metabolites within cells or other experimental matrices. Various fluorescent dyes are available, and the choice depends on desired excitation/emission wavelengths, photostability, and compatibility with the experimental system arkat-usa.orgmdpi.com. Some fluorescent reagents, such as dansyl chloride, readily react with amines and phenols to yield fluorescent derivatives, a principle that could be adapted for this compound if suitable reactive sites are introduced or utilized ddtjournal.come3s-conferences.org.

Isotopic labeling is an invaluable technique for tracking the fate of a compound through chemical reactions, metabolic pathways, or biological systems by replacing specific atoms with their stable or radioactive isotopes silantes.comspectroscopyonline.com. For this compound, isotopic labeling could involve the incorporation of stable isotopes such as Carbon-13 (C), Nitrogen-15 (N), or Deuterium (H). This can be achieved through the synthesis of this compound using isotopically enriched precursors or, in some cases, via hydrogen-deuterium exchange reactions at labile positions, such as the N-H protons of the imide groups wikipedia.orgrsc.org.

The utility of isotopically labeled this compound lies in its ability to elucidate reaction mechanisms, trace metabolic fluxes, and quantify compounds using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy wikipedia.orgddtjournal.comrsc.orgnih.govnih.govsigmaaldrich.com. Mass spectrometry can detect differences in an isotope's mass, while NMR can detect atoms with different gyromagnetic ratios, providing detailed structural and mechanistic insights wikipedia.orgsilantes.com. For instance, by introducing a C label at a specific position within the this compound molecule, researchers could track the incorporation of this carbon atom into downstream products, revealing intricate biochemical transformations.

Methods for Enhancing Chromatographic and Spectrometric Detection

Derivatization plays a significant role in improving the analytical performance of this compound in chromatographic and spectrometric techniques, particularly for compounds that are not readily amenable to direct analysis.

For techniques like Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), compounds need to be sufficiently volatile and thermally stable. This compound, with its polar functional groups, might exhibit limited volatility or thermal stability. Derivatization can address this by converting polar N-H and O-H groups into less polar, more volatile derivatives wikipedia.orgchromatographyonline.com. Silylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can add trimethylsilyl (B98337) (TMS) groups to active hydrogens, increasing volatility and improving chromatographic behavior chromatographyonline.com. The ease of silylation often follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide chromatographyonline.com. While this compound has amide-like nitrogens, their reactivity for silylation would need optimization, potentially with catalysts chromatographyonline.com.

In Mass Spectrometry (MS), particularly Electrospray Ionization (ESI-MS), derivatization can significantly enhance ionization efficiency and sensitivity e3s-conferences.orgrsc.orgresearchgate.net. Introducing a chargeable moiety to the molecule can improve its ability to form ions in the electrospray process e3s-conferences.org. For this compound, this could involve reactions that introduce basic or acidic groups that are readily protonated or deprotonated, respectively, under ESI conditions. For instance, the derivatization of neutral compounds like alcohols and phenols with reagents such as dansyl chloride has been shown to enhance ionization efficiency in ESI-MS e3s-conferences.org.

In complex biological or environmental samples, the selective detection and quantification of this compound can be challenging due to matrix interferences. Selective derivatization strategies aim to modify specific functional groups on this compound to enhance its unique detection or separation characteristics wikipedia.orgrsc.org. This can involve reactions that introduce chromophores for UV-Vis detection or fluorophores for fluorescence detection in High-Performance Liquid Chromatography (HPLC) researchgate.net. By reacting this compound with a reagent that specifically targets one of its functional groups (e.g., the chlorine atom, or the imide nitrogens), it can be chemically tagged in a way that differentiates it from other co-eluting or isobaric compounds in a mixture. This approach can lead to improved specificity, reduced matrix effects, and enhanced signal-to-noise ratios in analytical measurements.

Strategies for Modulating Solubility in Experimental Systems

The solubility of this compound in various experimental systems is a critical factor for its handling, delivery, and interaction with biological targets. Derivatization offers a means to modulate its solubility characteristics. By introducing polar groups (e.g., hydroxyl, amine, carboxyl) or non-polar groups (e.g., long alkyl chains, silyl (B83357) groups), the hydrophilicity or lipophilicity of this compound can be altered. For instance, increasing the polarity through derivatization can enhance its solubility in aqueous media, which is often desirable for biological assays. Conversely, introducing non-polar groups can improve its solubility in organic solvents, facilitating extraction or chromatographic separation in non-aqueous systems. This modulation is achieved by selecting derivatization reagents that impart the desired solubility profile to the derivative, allowing researchers to optimize experimental conditions for specific applications.

Development of Affinity Reagents and Chemical Tools for Target Validation

The development of affinity reagents and chemical tools from compounds like this compound is a key aspect of target validation in chemical biology and drug discovery. Chemical probes are potent, selective, and cell-permeable small molecules designed to modulate protein function, allowing researchers to explore mechanistic and phenotypic questions about specific molecular targets in cellular or in vivo studies. nih.govmdpi.com These tools complement genetic approaches by enabling the interrogation of target function in a concentration- and time-dependent manner, often without affecting protein levels. nih.gov

While specific detailed research findings on the direct derivatization of this compound into novel affinity reagents or chemical tools with associated data tables were not found in the available literature, its inherent properties suggest its potential in such applications. This compound's structural similarity to thymine (B56734) allows its incorporation into DNA, which can then be utilized to study DNA-protein interactions. ontosight.ai The presence of the chlorine atom at the 6-position could serve as a unique handle for further chemical modifications, enabling the attachment of various functional groups to create sophisticated chemical probes.

General strategies for developing chemical probes and affinity reagents, which could conceptually be applied to this compound or its nucleoside/nucleotide derivatives, include:

Photoaffinity Labeling (PAL): This technique involves incorporating a photoreactive group (e.g., diazirine, azide (B81097), benzophenone) into a small molecule. Upon irradiation with light, the photoreactive group generates a highly reactive species (like a carbene or nitrene) that forms a covalent bond with nearby interacting proteins. mdpi.comddtjournal.comcolumbia.edu This allows for the identification of direct binding partners of the probe.

Click Chemistry: Bioorthogonal click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enable the facile and highly selective conjugation of a probe to a detection tag (e.g., biotin (B1667282), fluorophore) or a solid support. biorxiv.orgnih.gov This requires the prior introduction of an azide or alkyne moiety onto the molecule of interest.

Biotinylation: Attaching a biotin tag allows for high-affinity capture of the probe-target complex using streptavidin-coated beads, facilitating enrichment and subsequent identification of target proteins, typically via mass spectrometry.

Fluorescent Labeling: Incorporating a fluorophore allows for real-time visualization of the probe's localization, binding, or activity within cells or in biochemical assays.

The unique chemical reactivity imparted by the chlorine atom in this compound could potentially be leveraged for selective derivatization. For instance, the chlorine could be a leaving group in nucleophilic substitution reactions, allowing the introduction of linkers for bioconjugation. Alternatively, it might influence the electronic properties of the pyrimidine (B1678525) ring, making other positions more amenable to functionalization.

The application of this compound as a probe for studying DNA-protein interactions highlights its foundational role as a chemical tool. ontosight.ai By being incorporated into DNA, it allows researchers to investigate how proteins recognize and interact with specific DNA sequences, or how DNA repair enzymes process modified bases. This direct incorporation into the biological macromolecule (DNA) itself makes this compound an intrinsic chemical tool for understanding nucleic acid biology.

Comparative Investigations with 6 Chlorothymine Analogs and Derivatives

Structure-Reactivity Relationships within Halogenated Pyrimidine (B1678525) Series

The reactivity of a halogenated pyrimidine is fundamentally dictated by the nature of the halogen atom attached to the ring. The primary factor governing the reactivity in nucleophilic substitution reactions is the strength of the carbon-halogen (C-X) bond. Generally, as one moves down the halogen group from fluorine to iodine, the C-X bond becomes longer and weaker, making it easier to break.

This trend directly influences reactivity. For instance, the C-I bond is the weakest, making iodo-pyrimidines the most reactive in substitutions where bond cleavage is the rate-determining step. Conversely, the C-F bond is the strongest, rendering fluoro-pyrimidines the least reactive. savemyexams.comyoutube.com However, electronegativity also plays a role, with the C-F bond being the most polar. In the context of aminolysis of various halopyrimidines, experimental evidence has shown that bromopyrimidines are often the most reactive, followed by iodopyrimidines, with chloropyrimidines being the least reactive of the three, though the rate differences may be modest. rsc.org This suggests a complex interplay between bond enthalpy and the specific reaction mechanism.

| Halogen (X) at C6 | C-X Bond Enthalpy (kJ/mol) | C-X Bond Length (pm) | Relative Reactivity Trend |

|---|---|---|---|

| F | ~452 | ~139 | Lowest |

| Cl | ~351 | ~178 | Low |

| Br | ~293 | ~193 | High |

| I | ~234 | ~214 | Highest |

Biochemical Impact of Halogenation at the C6 Position of Thymine (B56734)

Halogenation at the C6 position of the pyrimidine ring can have profound effects on the molecule's biochemical behavior, influencing everything from enzyme recognition to its potential as a fraudulent epigenetic marker.

The introduction of a halogen at the C6 position alters the electronic distribution of the pyrimidine ring, which can affect its interaction with enzymes. For cytosine, a close analog, halogenation at the C5 position (e.g., 5-chlorocytosine) has been shown to mimic the naturally occurring 5-methylcytosine. nih.gov This mimicry can lead to it being treated as an epigenetic signal, potentially altering gene expression patterns. nih.gov While no specific repair enzymes have been identified for 5-chlorocytosine, its structural similarity to normal bases suggests it could be an unusually persistent form of DNA damage. nih.gov By analogy, 6-chlorothymine could similarly be "misread" by cellular machinery, potentially interfering with normal DNA transactions. For uracil (B121893) derivatives, substitutions at the C6 position are known to influence their activity as inhibitors of enzymes like thymidine (B127349) phosphorylase.

The primary difference between a halogenated nucleobase like this compound and its corresponding nucleoside, 6-chlorothymidine, is the presence of a deoxyribose sugar moiety. This sugar is critical for the molecule's cellular uptake, metabolism, and incorporation into DNA. Nucleoside analogues are often used as antiviral or anticancer agents because they can be recognized by cellular kinases, phosphorylated to the nucleotide level, and then incorporated into nascent DNA strands by polymerases.

The cellular uptake of nucleosides is typically mediated by specific nucleoside transporter proteins. In contrast, the free nucleobase may have different transport mechanisms and efficiencies. Once inside the cell, 6-chlorothymidine could be phosphorylated and potentially incorporated into DNA, where it would exert its effects as a stable lesion. This compound, on the other hand, would first need to be coupled to a deoxyribose-1-phosphate by a phosphorylase to form the nucleoside, a step that may or may not be efficient depending on the specific enzymes present in the cell.

| Compound | Structure | Key Biochemical Step for Activity | Primary Mode of Action |

|---|---|---|---|

| This compound | Nucleobase | Conversion to nucleoside (via phosphorylase) | Enzyme inhibition; Precursor to active nucleoside |

| 6-Chlorothymidine | Nucleoside | Phosphorylation to nucleotide (via kinase) | Incorporation into DNA; Chain termination; Direct enzyme inhibition |

Analog Synthesis and Evaluation in Nucleic Acid Mimicry

Nucleic acid analogues are synthetic molecules that mimic the structure and function of DNA and RNA. stackexchange.com One of the most studied mimics is Peptide Nucleic Acid (PNA), where the sugar-phosphate backbone is replaced by a polyamide chain of N-(2-aminoethyl)glycine units. nih.govscielo.org.mxumich.edu This uncharged backbone allows PNA to bind to complementary DNA or RNA with very high affinity and specificity, as the electrostatic repulsion present in DNA/DNA duplexes is absent. scielo.org.mx

The synthesis of PNA is typically performed using solid-phase methods adapted from peptide chemistry. umich.edumdpi.com This involves the sequential coupling of PNA monomers, each carrying a specific nucleobase (A, C, G, or T). The synthesis of a PNA monomer containing this compound would follow established protocols, where this compound-1-acetic acid is prepared and then coupled to the N-(2-aminoethyl)glycine backbone. scielo.org.mx Such a modified PNA could be used to study the effects of a C6-halogenated base on duplex stability, target recognition, and its potential as an antisense or antigene agent.

Implications for the Study of DNA Damage and Repair Mechanisms in Non-Clinical Models

The integrity of the genome is constantly challenged by DNA damage, which is countered by a suite of DNA repair pathways. The Base Excision Repair (BER) pathway is responsible for correcting small, non-helix-distorting base lesions. nih.govresearchgate.net BER is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond. nih.gov

Synthetic oligonucleotides containing modified bases like this compound are invaluable tools for studying the mechanisms of DNA repair enzymes in non-clinical, in vitro models. nih.gov By incorporating this compound into a DNA duplex, researchers can investigate whether it is recognized and excised by specific glycosylases, such as Thymine DNA Glycosylase (TDG). TDG is known to remove thymine from G/T mismatches and other lesions. harvard.edunih.govbohrium.com

Studies using this compound as a substrate could address several key questions:

Substrate Specificity: Is this compound recognized by any known DNA glycosylase? The chlorine atom at the C6 position could act as a steric block or alter the electronic properties of the base, preventing the enzyme from binding or catalysis. nih.gov

Repair Efficiency: If it is recognized, how efficiently is it removed compared to other known substrates like uracil or a G/T mismatch?

Pathway Fidelity: Does the presence of this compound stall the repair process, potentially leading to the accumulation of cytotoxic repair intermediates?

These non-clinical studies, often using purified enzymes and defined DNA substrates, provide fundamental insights into how the cellular repair machinery contends with diverse forms of DNA damage, which is crucial for understanding mutagenesis and developing therapeutic strategies. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。